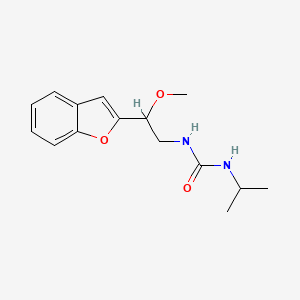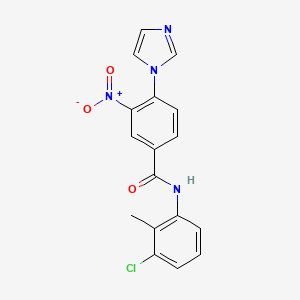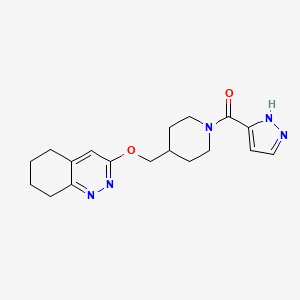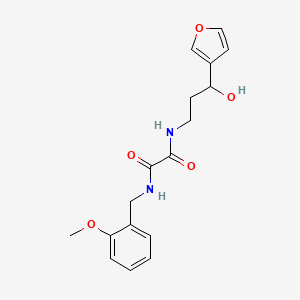
3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N6O2 and its molecular weight is 429.26. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Inflammatory Agents
The compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. By modulating these pathways, it may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Anticancer Properties
Studies have explored the compound’s impact on cancer cells. Its oxazole ring and tetrazole moiety could interfere with cell proliferation, angiogenesis, and metastasis. Researchers have investigated its potential as a novel anticancer agent, particularly against solid tumors. Further mechanistic studies are needed to validate its efficacy .
Antimicrobial Activity
The presence of both chlorophenyl and tetrazole groups suggests antimicrobial potential. Researchers have evaluated its antibacterial and antifungal properties. It may serve as a lead compound for developing new antibiotics or antifungal drugs. Investigations into its mode of action and spectrum of activity are ongoing .
Neuroprotective Effects
Given its unique structure, the compound has been studied for its neuroprotective properties. It may modulate neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies have shown promise, but clinical validation is necessary .
Radical-Based Transformations
The compound’s radical reactivity has attracted interest in synthetic chemistry. Researchers have utilized it as a precursor for various transformations, including protodeboronation reactions. These reactions enable the synthesis of complex molecules, such as alkene hydromethylation, which is valuable for drug discovery and organic synthesis .
Pharmacokinetic Studies
Understanding the compound’s pharmacokinetics is crucial for drug development. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties. These studies inform dosing regimens, bioavailability, and potential drug interactions. Pharmacokinetic data guide its clinical development .
特性
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O2/c1-11-17(18(24-29-11)14-4-2-3-5-15(14)21)19(28)22-10-16-23-25-26-27(16)13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFIXGUTZSUFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2392302.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![2-[3-(4-Ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2392311.png)




![4-(4-fluorophenyl)-1-methyl-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)
![N-(2-hydroxyethyl)-4-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzamide](/img/structure/B2392319.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2392320.png)
![Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2392321.png)
![7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2392323.png)